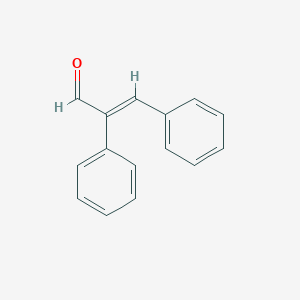

(E)-2,3-diphenylprop-2-enal

Description

Significance and Research Context of α,β-Unsaturated Aldehydes with Diphenyl Substitution

α,β-Unsaturated aldehydes are fundamental building blocks in organic synthesis, valued for their dual reactivity at the carbonyl group and the β-carbon. nih.gov The presence of two phenyl groups in (E)-2,3-diphenylprop-2-enal significantly influences its electronic properties and steric environment, setting it apart from simpler analogs.

The diphenyl substitution enhances the stability of the conjugated system and provides a platform for introducing further chemical complexity. Researchers have explored the utility of such compounds in various reactions, including cycloadditions, Michael additions, and multicomponent reactions, to construct complex molecular architectures. researchgate.net For instance, α,β-unsaturated aldehydes are employed in the synthesis of natural products and pharmacologically active molecules. nih.gov The development of new synthetic methods involving these substrates, such as organocatalyst-mediated dehydrogenation, continues to be an active area of research. elsevierpure.com

Structural Features and Stereochemical Characteristics of (E)-2,3-Diphenylprop-2-enal

The defining structural feature of (E)-2,3-diphenylprop-2-enal is its stereochemistry. The "(E)" designation indicates that the two phenyl groups are on opposite sides of the carbon-carbon double bond, a configuration that is generally more stable due to reduced steric hindrance between the bulky phenyl substituents.

The molecule possesses a planar conjugated system encompassing the two phenyl rings, the double bond, and the aldehyde group. This extended π-system is responsible for its characteristic chemical properties and spectroscopic behavior. The presence of the aldehyde group allows for nucleophilic attack, while the β-carbon is susceptible to conjugate addition. The phenyl groups, through their electronic effects, can modulate the reactivity of this conjugated system.

Crystallographic data provides precise information on the bond lengths and angles within the molecule, confirming the planarity of the core structure. nih.gov The stereochemistry is a critical determinant of the molecule's reactivity and its ability to participate in stereoselective transformations.

Below are some key properties of (E)-2,3-diphenylprop-2-enal:

| Property | Value |

| Molecular Formula | C15H12O nih.govechemi.comchemsynthesis.comguidechem.comguidechem.com |

| Molecular Weight | 208.26 g/mol echemi.comchemsynthesis.comchemicalbook.com |

| CAS Number | 1755-47-1 nih.govechemi.comchemsynthesis.com |

| Melting Point | 94 °C chemicalbook.com |

| Boiling Point | 190 °C at 14 Torr chemicalbook.com |

| Appearance | Data not available |

| Solubility | Data not available |

(Data sourced from multiple chemical databases and may have slight variations)

The related alcohol, (E)-2,3-diphenylprop-2-en-1-ol, shares the same carbon skeleton but with the aldehyde group reduced to a primary alcohol. nih.gov This structural relative is also a subject of study in organic synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-2,3-diphenylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-12H/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVONCAJVKBEGI-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(/C=O)\C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13702-35-7, 1755-47-1 | |

| Record name | Benzeneacetaldehyde, alpha-(phenylmethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013702357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS003106633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Advanced Synthetic Methodologies for E 2,3 Diphenylprop 2 Enal and Its Structural Analogs

Direct Synthesis Approaches to the α,β-Unsaturated Aldehyde Moiety

Direct methods for the introduction of the α,β-unsaturated aldehyde functionality often involve formylation of a suitable precursor. These methods are advantageous in their atom economy and straightforwardness.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient and convergent approach to complex molecules. While a specific MCR for the direct synthesis of (E)-2,3-diphenylprop-2-enal is not extensively documented, the principles of MCRs can be applied to the synthesis of structurally related α,β-unsaturated systems. For instance, transition metal-catalyzed MCRs involving alkynes, carbon monoxide, and aryl halides can lead to the formation of functionalized α,β-unsaturated carbonyl compounds. The development of a specific MCR for (E)-2,3-diphenylprop-2-enal would likely involve the reaction of a diphenyl-substituted precursor, a C1-synthon for the aldehyde group, and a suitable catalyst.

Indirect Synthesis via Precursors and Strategic Functionalization

Indirect methods, which involve the construction of a precursor molecule followed by its conversion to the target α,β-unsaturated aldehyde, provide a high degree of control over the stereochemistry and substitution pattern of the final product.

Olefination Strategies for α,β-Unsaturated Aldehyde Formation

Olefination reactions are among the most powerful and widely used methods for the formation of carbon-carbon double bonds and are particularly well-suited for the synthesis of α,β-unsaturated aldehydes. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent examples of this class of transformations.

The Horner-Wadsworth-Emmons (HWE) reaction involves the reaction of a phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com This reaction is renowned for its high (E)-stereoselectivity, which arises from the thermodynamic stability of the intermediates leading to the trans-alkene. wikipedia.org For the synthesis of (E)-2,3-diphenylprop-2-enal, the HWE reaction would typically involve the reaction of diphenylacetaldehyde (B122555) with a formylphosphonate reagent.

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Product | Yield |

| Diphenylacetaldehyde | Diethyl formylphosphonate | NaH | THF | Room Temp. | (E)-2,3-Diphenylprop-2-enal | High |

The Wittig reaction utilizes a phosphonium (B103445) ylide to convert a carbonyl compound into an alkene. mnstate.eduudel.edu The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. The synthesis of (E)-2,3-diphenylprop-2-enal via the Wittig reaction would involve the reaction of diphenylacetaldehyde with a formyl-substituted phosphonium ylide.

| Precursor 1 | Precursor 2 | Base | Solvent | Temperature | Product | Yield |

| Diphenylacetaldehyde | (Formylmethyl)triphenylphosphonium chloride | n-BuLi | THF | -78 °C to Room Temp. | (E)-2,3-Diphenylprop-2-enal | Good |

Regeneration of Carbonyl Compounds from Oxime Intermediates

The protection of carbonyl groups as oximes is a common strategy in multistep synthesis. Consequently, the regeneration of the carbonyl group from the oxime is a crucial step. This deoximation can be particularly useful for the synthesis of α,β-unsaturated aldehydes, as the oxime functionality is stable to a variety of reaction conditions that might otherwise affect the aldehyde. The synthesis of (E)-2,3-diphenylprop-2-enal could be achieved by preparing the corresponding oxime, (E)-2,3-diphenylprop-2-enal oxime, and subsequently cleaving it to regenerate the aldehyde. Various methods for deoximation have been developed, including hydrolytic, oxidative, and reductive techniques.

A plausible synthetic route would involve the condensation of hydroxylamine (B1172632) with (E)-2,3-diphenylprop-2-enal to form the oxime, which can then be isolated and subjected to hydrolysis under acidic or neutral conditions, often in the presence of a metal salt or other promoter, to regenerate the pure aldehyde.

| Precursor | Reagents | Conditions | Product | Yield |

| (E)-2,3-Diphenylprop-2-enal oxime | Aqueous HCl | Reflux | (E)-2,3-Diphenylprop-2-enal | High |

Strategic Allylation and Enol Silane (B1218182) Chemistry in α,β-Unsaturated Systems

Modern synthetic methods often employ strategic C-C bond formations followed by functional group manipulations. Allylation of a suitable precursor, followed by oxidation, can provide access to α,β-unsaturated aldehydes. For the synthesis of (E)-2,3-diphenylprop-2-enal, this could involve the allylation of a diphenylmethyl derivative, followed by oxidation of the resulting alkene.

Enol silane chemistry, particularly the Mukaiyama aldol (B89426) reaction , offers a powerful method for the formation of β-hydroxy carbonyl compounds, which can be subsequently dehydrated to afford α,β-unsaturated carbonyl compounds. wikipedia.orgchem-station.comnih.govtcichemicals.com The Mukaiyama aldol reaction involves the Lewis acid-catalyzed reaction of a silyl (B83357) enol ether with an aldehyde or ketone. wikipedia.orgchem-station.comnih.govtcichemicals.com To synthesize (E)-2,3-diphenylprop-2-enal, one could envision the reaction of a silyl enol ether derived from a diphenyl ketone with a formyl equivalent, followed by elimination of the resulting β-hydroxy group.

| Silyl Enol Ether | Electrophile | Lewis Acid | Solvent | Product (after elimination) |

| Silyl enol ether of 1,2-diphenylethanone | Formaldehyde equivalent | TiCl4 | CH2Cl2 | (E)-2,3-Diphenylprop-2-enal |

Catalytic Synthesis Routes

Catalytic methods are highly desirable in modern organic synthesis due to their efficiency, selectivity, and potential for atom economy. The synthesis of (E)-2,3-diphenylprop-2-enal can be achieved through various catalytic transformations.

One prominent catalytic route is the oxidation of the corresponding allylic alcohol, (E)-2,3-diphenylprop-2-en-1-ol. nih.gov A variety of catalysts can be employed for this transformation, with manganese dioxide (MnO2) being a common and effective reagent for the selective oxidation of allylic alcohols to the corresponding aldehydes without over-oxidation to the carboxylic acid. cnr.it

| Substrate | Catalyst | Solvent | Temperature | Product | Yield |

| (E)-2,3-Diphenylprop-2-en-1-ol | Activated MnO2 | Dichloromethane | Room Temp. | (E)-2,3-Diphenylprop-2-enal | High |

Transition Metal-Catalyzed Processes in α,β-Unsaturated Carbonyl Synthesis (e.g., Palladium(II), Copper(I))

Transition metal catalysis offers powerful tools for the formation of carbon-carbon bonds, enabling the construction of conjugated systems like α,β-unsaturated enals. Palladium and copper catalysts are particularly prominent in this field, facilitating dehydrogenations, cross-coupling reactions, and carbonylations.

Palladium(II) Catalysis: Palladium(II)-catalyzed reactions are a cornerstone for the synthesis of α,β-unsaturated carbonyls. One major strategy is the α,β-dehydrogenation of saturated aldehydes and ketones. researchgate.net This process typically involves the formation of a palladium enolate, followed by β-hydride elimination to introduce the double bond. Recent advancements have enabled these reactions to proceed under mild conditions using air as the terminal oxidant, making the process more environmentally benign. pkusz.edu.cn For instance, the dehydrogenation of aliphatic aldehydes can be achieved at room temperature in an open-flask manner using a Pd(OAc)₂ catalyst, often in the presence of a ligand. pkusz.edu.cn

Another key palladium-catalyzed method is the dehydrosilylation of silyl enol ethers, which serves as an effective route to α,β-unsaturated carbonyl compounds. acs.org Additionally, Heck-type reactions, which couple aryl halides with alkenes, can be adapted to synthesize complex unsaturated systems. While classic Heck reactions are well-established, modern variations focus on expanding the substrate scope and improving stereoselectivity to favor the desired (E)-isomer.

| Reaction Type | Catalyst System | Substrates | Key Features |

| Aerobic Dehydrogenation | Pd(OAc)₂ / Ligand / Base | Saturated Aldehydes/Ketones | Mild conditions (30-60 °C), uses air as the oxidant, avoids harsh reagents. pkusz.edu.cn |

| Dehydrosilylation | Pd(II) salt (e.g., Pd(TFA)₂) | Silyl Enol Ethers | Generates α,β-unsaturated carbonyls directly from stable precursors. acs.org |

| Heck-Type Coupling | PdCl₂(dppf) or other Pd(II) catalysts | Aryl Halides + Alkenes | A versatile C-C bond-forming reaction to build the diarylalkene backbone. |

Copper(I) Catalysis: Copper(I) catalysts are widely employed in the synthesis of α,β-unsaturated systems, often in reactions involving conjugate addition or cross-coupling. Copper-catalyzed β-boration of α,β-unsaturated carbonyl compounds, for example, provides β-boryl carbonyl intermediates that can be further functionalized. organic-chemistry.orgnih.gov This method allows for the introduction of a phenyl group at the β-position through subsequent Suzuki coupling.

Furthermore, copper catalysts can mediate the cleavage of C-C bonds in β-diketones to generate α,β-unsaturated ketones, showcasing the versatility of copper in rearranging carbonyl systems. scirp.org While not a direct synthesis of (E)-2,3-diphenylprop-2-enal, these methods are fundamental for creating structurally related α,β-unsaturated ketones and can be adapted for enal synthesis. The choice of ligand is often crucial in copper catalysis to control reactivity and selectivity. acs.org

| Reaction Type | Catalyst System | Substrates | Key Features |

| β-Boration | CuCl / Diphosphine Ligand | α,β-Unsaturated Esters/Ketones + Diboron Reagent | Forms β-boryl compounds, which are versatile intermediates for cross-coupling. organic-chemistry.org |

| C-C Bond Cleavage | CuI / K₃PO₄ | Monoalkylated β-Diketones | A novel route to α,β-unsaturated ketones at room temperature. scirp.org |

| Conjugate Addition | Cu(I) source + Ligand | Enals + Organometallic Reagents (e.g., Grignard) | Key method for introducing substituents at the β-position of an enal. acs.org |

Organocatalytic Approaches for Enal Construction (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. N-Heterocyclic Carbenes (NHCs) are particularly effective catalysts for a wide range of transformations involving aldehydes. acs.org

NHC catalysis operates through unique modes of substrate activation. In the context of enal synthesis, an NHC catalyst can react with an α,β-unsaturated aldehyde to generate several key reactive intermediates, including the Breslow intermediate, homoenolate equivalent, or an α,β-unsaturated acyl azolium. researchgate.netacs.org These intermediates can then react with various electrophiles or nucleophiles to construct complex molecular architectures.

For example, the NHC-catalyzed [4+2] annulation of enals with other partners can lead to the formation of highly substituted cyclic systems. researchgate.netnih.gov The homoenolate pathway, in particular, allows the β-carbon of the enal to act as a nucleophile, enabling reactions that are otherwise difficult to achieve. acs.org This strategy can be utilized to synthesize diaryl-substituted cyclohexenones, which are structural analogs of the target enal. nih.gov The choice of NHC catalyst, solvent, and additives is critical for controlling the reaction pathway and achieving high yields and selectivity. acs.orgthieme-connect.com

| Reaction Type | NHC Precursor | Substrates | Intermediate | Product Type |

| [4+2] Annulation | Triazolium Salt | Enals + Alkenylisoxazoles | Homoenolate | 3,5-Diaryl Cyclohexenones nih.gov |

| [3+3] Annulation | Triazolium Salt | Enals + Aminonaphthoquinones | α,β-Unsaturated Acyl Azolium | Aza-anthraquinones acs.org |

| Homo-Mannich Reaction | Triazolium Salt | Enals + Isatin-derived Ketimines | Homoenolate | γ-Amino Acid Esters researchgate.net |

Stereoselective Synthesis and Chiral Induction in Related Systems

Achieving stereocontrol is a paramount goal in modern synthesis. The development of stereoselective methods for preparing chiral analogs of (E)-2,3-diphenylprop-2-enal is crucial for applications in pharmaceuticals and materials science.

In transition metal catalysis, chiral induction is typically achieved by employing chiral ligands that coordinate to the metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. For instance, copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated aldehydes can produce β-chiral aldehydes with high enantioselectivity. acs.orgnih.gov The use of chiral phosphoramidite (B1245037) or BINAP ligands has proven effective in delivering high enantiomeric excess (ee) in these transformations. acs.org

In the realm of organocatalysis, stereoselectivity is imparted by the use of chiral catalysts. Chiral NHCs, derived from chiral triazolium salts, are highly effective in promoting asymmetric reactions. These catalysts have been successfully applied in various annulation reactions to produce cyclic compounds with excellent diastereo- and enantioselectivities. researchgate.netnih.gov For example, the NHC-catalyzed asymmetric [4+2] annulation of enals can afford cyclohexenones with >99% ee. nih.gov The catalyst's steric and electronic properties are fine-tuned to control facial selectivity during the key bond-forming step, leading to the preferential formation of one enantiomer.

| Catalytic System | Reaction Type | Chiral Source | Substrates | Stereoselectivity |

| Copper(I) | 1,4-Conjugate Addition | Chiral Phosphoramidite Ligand | Enals + Dialkylzinc Reagents | Up to 90% ee acs.org |

| Copper Hydride | 1,4-Reduction | Chiral Bisphosphine Ligand | α,β-Unsaturated Carboxylic Acids | High enantioselectivity nih.gov |

| N-Heterocyclic Carbene | [4+2] Annulation | Chiral Triazolium Salt | Enals + Alkenylisoxazoles | High dr and up to >99% ee nih.gov |

| N-Heterocyclic Carbene | Homo-Mannich Reaction | Chiral Triazolium Salt | Enals + Ketimines | High stereoselectivities researchgate.net |

Elucidation of Reaction Pathways and Mechanistic Organic Investigations of E 2,3 Diphenylprop 2 Enal

Reactivity of the α,β-Unsaturated Carbonyl System: Electrophilic and Nucleophilic Pathways

The electronic structure of α,β-unsaturated aldehydes like (E)-2,3-diphenylprop-2-enal is key to understanding their reactivity. The electronegative oxygen atom of the carbonyl group withdraws electron density from the conjugated system. Resonance structures illustrate that this effect polarizes the molecule, creating partial positive charges on both the carbonyl carbon (C2) and the β-carbon (C4) of the conjugated system. pressbooks.pub Consequently, nucleophiles can attack either of these electrophilic centers. pressbooks.publibretexts.org

Conjugate Addition Reactions (1,4-Addition) to α,β-Unsaturated Aldehydes

A wide range of nucleophiles can participate in conjugate addition reactions. Weaker nucleophiles, such as water, alcohols, amines, and cyanides, generally favor 1,4-addition. pressbooks.pubopenstax.org Organocuprate reagents, specifically lithium diorganocoppers (R₂CuLi), are particularly effective for delivering alkyl, aryl, and alkenyl groups via conjugate addition to α,β-unsaturated ketones, providing an excellent method for carbon-carbon bond formation. pressbooks.publibretexts.org Enolates, acting as soft nucleophiles, are also classic reactants in Michael additions, leading to the formation of 1,5-dicarbonyl compounds. pressbooks.pub

Direct Addition Reactions (1,2-Addition) to the Carbonyl Center

Direct addition, or 1,2-addition, involves the nucleophilic attack directly at the carbonyl carbon. jove.comyoutube.com This pathway is analogous to the standard nucleophilic addition reactions of saturated aldehydes and ketones. The nucleophile adds to the carbonyl carbon, and the π-bond of the carbonyl group breaks, forming an alkoxy intermediate. jove.com Subsequent protonation of the alkoxide yields an alcohol. youtube.com

This reaction pathway is typically favored by strong, "hard" nucleophiles. youtube.com These include highly reactive organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi). youtube.com The high reactivity and localized charge of these nucleophiles lead them to attack the more polarized and sterically accessible carbonyl carbon directly.

Regioselectivity and Chemoselectivity in Addition Processes

The competition between 1,2-addition and 1,4-addition is a central theme in the reactivity of α,β-unsaturated aldehydes. The outcome, or regioselectivity, is influenced by several factors, including the nature of the nucleophile, the structure of the substrate, and the reaction conditions. fiveable.me

Nature of the Nucleophile : This is often the most critical factor. "Hard" nucleophiles, which are highly reactive and have a high charge density (e.g., Grignard and organolithium reagents), tend to react at the "hard" electrophilic center, the carbonyl carbon, leading to 1,2-addition. "Soft" nucleophiles, which are less reactive and more polarizable (e.g., organocuprates, enolates, amines, thiols), prefer to attack the "soft" electrophilic center, the β-carbon, resulting in 1,4-addition. fiveable.menih.gov

Substrate Structure : Steric hindrance around the carbonyl group can disfavor 1,2-addition and promote 1,4-addition. fiveable.me

Reaction Conditions : Temperature and solvent can also play a role in determining the product ratio, often by influencing whether the reaction is under kinetic or thermodynamic control. jove.com

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of (E)-2,3-diphenylprop-2-enal, the primary issue is the regioselectivity between the two electrophilic sites of the same conjugated functional group.

Analysis of Kinetic versus Thermodynamic Control in Adduct Formation

The regioselectivity of nucleophilic additions to α,β-unsaturated systems can often be explained by the principles of kinetic and thermodynamic control. libretexts.orgopenstax.orglibretexts.org

Kinetic Control : At lower temperatures, reactions are often irreversible, and the major product is the one that is formed fastest. libretexts.orgmasterorganicchemistry.com This is the kinetic product. The transition state leading to the kinetic product has a lower activation energy. masterorganicchemistry.com For α,β-unsaturated carbonyls, 1,2-addition is frequently the kinetically favored pathway because direct attack on the highly electrophilic carbonyl carbon is often faster. libretexts.org

Thermodynamic Control : At higher temperatures, the initial addition reactions may become reversible. libretexts.orglibretexts.org Under these conditions, an equilibrium can be established between the starting materials, the 1,2-adduct, and the 1,4-adduct. The product that predominates is the most stable one, known as the thermodynamic product. openstax.orgmasterorganicchemistry.com The 1,4-addition product is often more stable because it retains the strong carbonyl C=O bond, whereas the 1,2-product contains a weaker C=C bond. openstax.org

For example, the addition of amines to α,β-unsaturated ketones is a classic case where both modes of addition occur rapidly and reversibly. Because the reaction proceeds under thermodynamic control, the more stable conjugate addition product is typically obtained, sometimes to the complete exclusion of the direct addition product. libretexts.orgopenstax.org

| Factor | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Temperature | Low | High |

| Reversibility | Irreversible or slow reversal | Reversible |

| Major Product | Product formed fastest (lower activation energy) | Most stable product |

| Typical Adduct | 1,2-Addition | 1,4-Addition |

Nucleophilic Fluoroalkylation Studies

Nucleophilic fluoroalkylation introduces fluorine-containing groups into organic molecules, which can significantly alter their chemical and biological properties. cas.cn The regioselectivity of adding fluoroalkyl anions to α,β-unsaturated carbonyls is a significant challenge. cas.cn

Due to the high electronegativity of fluorine, many α-fluoro carbanions are considered "hard" nucleophiles and thus tend to undergo 1,2-addition reactions. cas.cn Achieving selective 1,4-addition of fluoroalkyl groups is more difficult. cas.cn Research has shown that the hard/soft nature of the fluorinated carbanion plays a major role in determining the regioselectivity. nih.govacs.org For instance, studies on α,β-enones have used the ratio of 1,2- to 1,4-adducts to probe the softness of various fluorinated carbanions. The results established a softness order: [(PhSO₂)₂CF⁻] ≈ PhSO₂CCl₂⁻ > PhSO₂CHF⁻ > PhSO₂CF₂⁻. nih.govacs.org

Furthermore, investigations into the reversibility of these additions have shown that reactions with anions like PhSO₂CF₂⁻ and PhSO₂CHF⁻ are kinetically controlled at low temperatures. cas.cn In contrast, the use of a softer anion like (PhSO₂)₂CF⁻ allowed for a thermodynamically controlled isomerization of the initially formed 1,2-adduct to the more stable 1,4-adduct. cas.cn This demonstrates that by modifying the electronic properties of the fluoroalkyl nucleophile, the regiochemical outcome of the addition can be controlled.

| Fluoroalkyl Anion | Relative Softness | Predominant Addition Type (Kinetic) |

|---|---|---|

| PhSO₂CF₂⁻ | Hardest | 1,2-Addition |

| PhSO₂CHF⁻ | Intermediate | Mixed / Favors 1,2 |

| (PhSO₂)₂CF⁻ | Softest | 1,4-Addition (Thermodynamic) |

Pericyclic and Cycloaddition Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are not significantly affected by solvents or catalysts. ebsco.commsu.edu α,β-Unsaturated aldehydes can participate in several types of pericyclic reactions, most notably cycloadditions.

In a cycloaddition reaction, two or more molecules combine to form a cyclic adduct. msu.edu The most famous example is the Diels-Alder reaction, a [4+2] cycloaddition where a conjugated diene (the 4π component) reacts with a dienophile (the 2π component). amherst.edu α,β-Unsaturated aldehydes like (E)-2,3-diphenylprop-2-enal can act as dienophiles, where the C=C double bond reacts with a diene. mdpi.com The reaction is typically concerted and highly stereospecific. libretexts.org

α,β-Unsaturated aldehydes can also participate in other types of cycloadditions, such as [2+2] cycloadditions with alkenes, often induced photochemically, to form cyclobutane (B1203170) derivatives. researchgate.netacs.org They can also act as heterodienes in [4+2] cycloadditions, where the C=C-C=O system serves as the 4π component. mdpi.com Additionally, they are known to undergo [4+3] cycloaddition reactions. mdpi.com The specific reactivity of (E)-2,3-diphenylprop-2-enal in these reactions would depend on the specific reaction partners and conditions, but its conjugated system provides the necessary electronic framework for these transformations.

[4+2] Cycloadditions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the synthesis of six-membered rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the interaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system). wikipedia.org In this context, (E)-2,3-diphenylprop-2-enal typically functions as the dienophile due to the electron-withdrawing nature of its aldehyde group, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of a diene. organic-chemistry.org

The general mechanism is a concerted, pericyclic process occurring through a single cyclic transition state. wikipedia.org The driving force is the conversion of two C-C π-bonds into two more stable C-C σ-bonds. organic-chemistry.org While specific studies detailing the participation of (E)-2,3-diphenylprop-2-enal in Diels-Alder reactions are not extensively documented, its structural features suggest it would be a reactive dienophile. The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction. organic-chemistry.org A variant, the hetero-Diels-Alder reaction, where either the diene or dienophile contains a heteroatom, provides a robust method for synthesizing six-membered heterocycles. wikipedia.orgorganic-chemistry.org

| Role in Diels-Alder | Component | Electron System | Key Feature of (E)-2,3-diphenylprop-2-enal |

| Dienophile | (E)-2,3-diphenylprop-2-enal | 2π-electron | The C=C double bond, activated by the electron-withdrawing aldehyde group. |

| Diene | Conjugated Diene (e.g., 1,3-Butadiene) | 4π-electron | Reacts with the dienophile to form a cyclohexene (B86901) derivative. |

In an "inverse electron-demand" Diels-Alder reaction, the electronic roles are reversed. This occurs when the diene is electron-poor and the dienophile is electron-rich. wikipedia.org

Intramolecular Cyclization Pathways

Intramolecular cyclizations are crucial for constructing cyclic molecules from a single starting material. Palladium(II)-catalyzed intramolecular alkene hydrofunctionalization represents a significant class of such reactions, enabling the formation of five- and six-membered carbo- and heterocycles. nih.govrsc.org These reactions proceed in a redox-neutral manner through a Wacker-type nucleopalladation followed by protodepalladation of the resulting alkylpalladium(II) intermediate. nih.gov

For a substrate derived from (E)-2,3-diphenylprop-2-enal, a tethered nucleophile (such as an alcohol, amine, or malonate) could attack the alkene in an intramolecular fashion. The reaction pathway and the resulting ring size can be controlled by directing groups within the substrate. nih.govrsc.org Density Functional Theory (DFT) studies have been employed to investigate the energy profiles of these cyclizations, shedding light on pathway selectivity. nih.govrsc.org For example, calculations can determine whether a 5-exo-trig or a Baldwin-disfavored 5-endo-trig cyclization is more favorable by comparing the Gibbs free energies of the respective transition states. nih.govresearchgate.net

A typical catalytic cycle involves:

Coordination of the palladium(II) catalyst to the alkene.

Intramolecular nucleophilic attack on the coordinated alkene (nucleopalladation) to form a palladacycle intermediate.

Protodepalladation to release the cyclic product and regenerate the active catalyst. nih.gov

Rearrangement Reactions

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction. A particularly effective variant is the Olefin Isomerization-Claisen Rearrangement (ICR) sequence, which provides a route to complex aliphatic structures with high stereocontrol. pitt.edu This methodology can be applied to derivatives of (E)-2,3-diphenylprop-2-enal.

The process begins with the reduction of (E)-2,3-diphenylprop-2-enal to its corresponding allylic alcohol, (E)-2,3-diphenylprop-2-en-1-ol. This alcohol can then be converted into a di(allyl) ether. pitt.edu The key ICR sequence involves:

Isomerization: An iridium(I) catalyst, such as Ir(PCy₃)₃BPh₄, isomerizes one of the allyl groups in the di(allyl) ether to a vinyl ether. pitt.edu

Claisen Rearrangement: The resulting allyl vinyl ether intermediate undergoes a thermally induced wikipedia.orgwikipedia.org sigmatropic rearrangement to yield a γ,δ-unsaturated aldehyde with excellent diastereoselectivity. pitt.edu

This ICR strategy has been successfully used to synthesize syn-2,3-dialkyl-4-pentenal derivatives and for the asymmetric construction of quaternary all-carbon stereocenters. pitt.edu

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product |

| 1 | Reduction | NaBH₄ or other reducing agent | (E)-2,3-diphenylprop-2-en-1-ol |

| 2 | O-allylation | NaH, Allyl Bromide | Di(allyl) ether derivative |

| 3 | Isomerization | Iridium(I) catalyst (e.g., Ir(PCy₃)₃BPh₄) | Allyl vinyl ether |

| 4 | Rearrangement | Thermolysis | γ,δ-unsaturated aldehyde |

Oxidative and Reductive Transformations of the Enal Functionality

The enal functionality of (E)-2,3-diphenylprop-2-enal contains two primary reactive sites for redox transformations: the aldehyde and the carbon-carbon double bond. The specific outcome depends on the reagents and conditions employed.

Reduction Reactions:

1,2-Reduction: Selective reduction of the aldehyde carbonyl group to a primary alcohol yields the corresponding allylic alcohol, (E)-2,3-diphenylprop-2-en-1-ol. This is typically achieved using mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) at low temperatures.

1,4-Reduction (Conjugate Reduction): Reduction of the C=C double bond while leaving the aldehyde intact produces a saturated aldehyde. This can be accomplished using reagents like lithium tri-sec-butylborohydride (L-Selectride) or through catalytic transfer hydrogenation.

Complete Reduction: Simultaneous reduction of both the aldehyde and the alkene functionalities results in a saturated alcohol, 2,3-diphenylpropan-1-ol. Strong reducing conditions, such as catalytic hydrogenation with H₂ over a palladium or platinum catalyst, are typically required.

Oxidation Reactions:

Aldehyde Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid, forming (E)-2,3-diphenylpropenoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver(I) oxide (Tollens' reagent).

Oxidative Cleavage: Stronger oxidizing conditions, such as ozonolysis (O₃) followed by an oxidative workup, can cleave the C=C double bond, yielding benzaldehyde (B42025) and other oxidation products.

| Transformation | Reagent Example | Product Type |

| Reduction | ||

| 1,2-Reduction | Sodium borohydride (NaBH₄) | Allylic Alcohol |

| Conjugate Reduction | L-Selectride | Saturated Aldehyde |

| Full Reduction | H₂ / Pd on Carbon | Saturated Alcohol |

| Oxidation | ||

| Aldehyde Oxidation | Jones Reagent | α,β-Unsaturated Carboxylic Acid |

| Oxidative Cleavage | Ozone (O₃), then H₂O₂ | Benzaldehyde, other fragments |

Advanced Mechanistic Elucidation Studies

While many cycloaddition reactions are concerted, some proceed through stepwise mechanisms involving discrete intermediates. nih.gov The formation of such intermediates is often influenced by the polarity of the reactants and the reaction conditions. nih.gov

In the context of [4+2] cycloadditions involving (E)-2,3-diphenylprop-2-enal, a stepwise pathway could involve a zwitterionic intermediate. nih.govmdpi.com This is particularly plausible in reactions with highly polar partners, where the nucleophilic attack of one component on the other leads to a charge-separated species. nih.gov For instance, the reaction of an electron-rich diene with the electrophilic β-carbon of the enal could initially form a zwitterion, which then undergoes ring closure. Although DFT calculations on similar systems have sometimes failed to locate stable zwitterionic intermediates on the reaction path, their potential existence, especially in polar solvents, cannot be entirely ruled out. nih.govmdpi.com The presence of acyclic byproducts in some cycloaddition reactions can suggest the interception of such a zwitterionic intermediate before cyclization can occur. nih.gov

Radical intermediates could be involved in transformations initiated by radical initiators or photochemical processes. The phenyl groups and the conjugated system of (E)-2,3-diphenylprop-2-enal could stabilize radical species formed at various positions. Carbene intermediates, highly reactive species with a divalent carbon, could potentially be generated from related precursors and participate in cyclopropanation reactions with the alkene moiety of (E)-2,3-diphenylprop-2-enal. digitellinc.com

Transition State Analysis and Energy Landscape Mapping

Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy configuration known as the transition state. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a critical determinant of the reaction rate. Computational methods, especially DFT, are powerful tools for locating these transition state structures and calculating their energies. mdpi.comarxiv.org

For a compound like (E)-2,3-diphenylprop-2-enal, which features an α,β-unsaturated aldehyde system, several reaction types could be computationally explored, including cycloadditions (e.g., Diels-Alder reactions where it could act as a dienophile), nucleophilic additions to the carbonyl carbon or the β-carbon, and isomerization reactions. A typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy structures for reactants, products, and any intermediates.

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface that connects reactants to products. This is a complex task as the transition state is a maximum in one direction (the reaction coordinate) and a minimum in all others.

Frequency Calculation: Verifying the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This analysis maps the reaction pathway downhill from the transition state to confirm that it connects the intended reactants and products.

The energy landscape, or potential energy surface, provides a comprehensive picture of a reaction. By calculating the relative energies of all stationary points, a reaction profile can be constructed. This profile visualizes the energy changes as the reaction progresses, highlighting the activation barriers for each step and the relative stability of any intermediates.

For instance, in a hypothetical Diels-Alder reaction involving (E)-2,3-diphenylprop-2-enal, DFT calculations could be used to compare a concerted mechanism (where both new bonds form simultaneously through a single transition state) with a stepwise mechanism (involving the formation of a zwitterionic or diradical intermediate and two separate transition states). pku.edu.cn The calculated activation energies for each pathway would reveal the most probable mechanism.

While data for (E)-2,3-diphenylprop-2-enal is not available, studies on similar α,β-unsaturated systems provide examples of the type of data generated through transition state analysis. For example, DFT studies on the cycloaddition reactions of other dienophiles provide detailed energetic data. pku.edu.cnresearchgate.net The tables below are representative of the kind of information that would be generated from a computational study of (E)-2,3-diphenylprop-2-enal.

Table 1: Hypothetical Calculated Energies for a Diels-Alder Reaction This table is for illustrative purposes to show the type of data obtained from DFT calculations and does not represent actual experimental or calculated values for (E)-2,3-diphenylprop-2-enal.

| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| Transition State | +25.3 | +38.5 |

| Product | -15.8 | -9.2 |

Table 2: Hypothetical Key Geometric Parameters of a Transition State This table is for illustrative purposes and does not represent actual data.

| Parameter | Value (Å) |

|---|---|

| Forming Bond 1 (C-C) | 2.15 |

| Forming Bond 2 (C-C) | 2.21 |

| Diene C1-C4 Distance | 2.85 |

Such tables would provide quantitative data on the energy barriers and the geometry of the molecule as it contorts to pass through the high-energy transition state. The analysis of orbital interactions within the transition state, often performed using Natural Bond Orbital (NBO) analysis, could further elucidate the electronic factors that stabilize the transition state and govern the reaction's stereoselectivity. researchgate.net

Derivatization and Advanced Functionalization Strategies for E 2,3 Diphenylprop 2 Enal

Synthesis of Substituted Propenoic Acid Esters and Carboxylic Acid Derivatives

The conversion of (E)-2,3-diphenylprop-2-enal to its corresponding carboxylic acid, (E)-2,3-diphenylpropenoic acid, serves as a gateway to a variety of functional derivatives. This oxidation can be achieved using standard oxidizing agents suitable for aldehydes. mdpi.com Once formed, the carboxylic acid can undergo esterification to produce substituted propenoic acid esters.

A particularly effective method for the esterification of the sterically hindered E-2,3-diphenylpropenoic acid involves the in situ formation of its potassium salt, followed by reaction with an appropriate alkyl halide in dimethyl sulfoxide (B87167) (DMSO) at room temperature. nih.govnih.gov This approach has been demonstrated to provide excellent yields for a range of esters, overcoming the limitations of classical acid-catalyzed esterification methods which can be less efficient for this substrate. nih.gov

The general procedure involves dissolving the carboxylic acid in DMSO, adding powdered potassium hydroxide, and stirring the mixture before introducing the alkyl halide. nih.gov The reaction is then allowed to proceed for a specified time, after which the product is isolated by pouring the mixture into cold water and extracting with a suitable solvent like diethyl ether. nih.gov

| Alkyl Halide | Product | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl Iodide | Methyl (E)-2,3-diphenylpropenoate | 1 h | 95 | nih.gov |

| Ethyl Bromide | Ethyl (E)-2,3-diphenylpropenoate | 2 h | 92 | nih.gov |

| n-Propyl Bromide | n-Propyl (E)-2,3-diphenylpropenoate | 3 h | 90 | nih.gov |

| Isopropyl Bromide | Isopropyl (E)-2,3-diphenylpropenoate | 5 h | 85 | nih.gov |

| n-Butyl Bromide | n-Butyl (E)-2,3-diphenylpropenoate | 4 h | 91 | nih.gov |

Formation of Diverse Nitrogen-Containing Heterocycles and Related Scaffolds

The aldehyde functionality and the electrophilic β-carbon of the α,β-unsaturated system in (E)-2,3-diphenylprop-2-enal make it a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds.

Imidazole (B134444) and Imidazopyridine Derivatives

The synthesis of imidazole derivatives from (E)-2,3-diphenylprop-2-enal can be envisioned through various established synthetic routes that utilize α,β-unsaturated aldehydes. One common approach is a multicomponent reaction, such as the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (which can be derived from the starting aldehyde), an aldehyde, and ammonia (B1221849). A more direct route would involve the reaction of (E)-2,3-diphenylprop-2-enal with a suitable α-amino ketone or a related synthon.

For the formation of imidazopyridine scaffolds, (E)-2,3-diphenylprop-2-enal can potentially react with 2-aminopyridine (B139424) derivatives. The reaction would likely proceed through an initial Michael addition of the amino group to the β-carbon of the enal, followed by cyclization and dehydration to form the fused heterocyclic system. Various synthetic methods for imidazopyridines often involve the condensation of 2-aminopyridines with α-halocarbonyl compounds or employ tandem reactions. e3s-conferences.orgrsc.orgnih.govsemanticscholar.orgsemanticscholar.org

Thiopyrano[2,3-d]pyrimidine Derivatives

The synthesis of thiopyrano[2,3-d]pyrimidine derivatives from (E)-2,3-diphenylprop-2-enal could be achieved through a multi-step sequence. A plausible route involves the reaction of the α,β-unsaturated aldehyde with a sulfur nucleophile, such as hydrogen sulfide (B99878) or a thiol, to introduce the sulfur atom. The resulting intermediate could then be further elaborated to construct the fused pyrimidine (B1678525) ring. Alternatively, a one-pot, three-component reaction involving (E)-2,3-diphenylprop-2-enal, a thioamide-containing compound like thiobarbituric acid, and a source of ammonia or an amine could potentially lead to the formation of the thiopyrano[2,3-d]pyrimidine core.

Pyrrole (B145914) and Pyridone Derivatives

The construction of pyrrole rings from (E)-2,3-diphenylprop-2-enal can be approached through several synthetic strategies. One potential method is the Paal-Knorr synthesis, which would require the conversion of the starting material into a 1,4-dicarbonyl compound. A more direct approach could involve a [3+2] cycloaddition reaction. For instance, the reaction of (E)-2,3-diphenylprop-2-enal with a tosylmethyl isocyanide (TosMIC) derivative in the presence of a base is a well-established method for synthesizing pyrroles. nih.gov

For the synthesis of pyridone derivatives, (E)-2,3-diphenylprop-2-enal can serve as a four-carbon component in a [4+2] cycloaddition reaction or a related condensation reaction. For example, reaction with an enamine or a β-enaminone could lead to the formation of a dihydropyridone, which could then be oxidized to the corresponding pyridone. The synthesis of 2-pyridones often involves multicomponent reactions of an activated methylene (B1212753) compound, an aldehyde, and an amine source. eurekaselect.comnih.govorganic-chemistry.orgnih.govorganic-chemistry.org

Schiff Base Derivatives

The aldehyde group of (E)-2,3-diphenylprop-2-enal readily undergoes condensation with primary amines to form Schiff base derivatives (imines). This reaction is typically carried out by refluxing the aldehyde and the amine in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. core.ac.uknih.govnanobioletters.comnih.gov The resulting Schiff bases are valuable intermediates in their own right and can be used in a variety of subsequent transformations, including reduction to secondary amines or as ligands in coordination chemistry.

| Primary Amine | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Aniline | (E)-N-((E)-2,3-diphenylallylidene)aniline | Ethanol, reflux | |

| p-Toluidine | (E)-N-((E)-2,3-diphenylallylidene)-4-methylaniline | Ethanol, reflux | nih.gov |

| p-Anisidine (B42471) | (E)-N-((E)-2,3-diphenylallylidene)-4-methoxyaniline | Ethanol, reflux | nih.gov |

| Benzylamine | (E)-N-benzyl-1-(E)-2,3-diphenylallylidene)methanamine | Ethanol, reflux | core.ac.uk |

Quinazoline (B50416), Pyrimidine, and Oxazine (B8389632) Derivatives from Related Isothiocyanates

A highly versatile strategy for the synthesis of various nitrogen-containing heterocycles involves the use of 2-cyano-3,3-diphenylprop-2-enoyl isothiocyanate, a reactive intermediate derived from a close analog of (E)-2,3-diphenylprop-2-enal. This isothiocyanate serves as a powerful building block for constructing quinazoline, pyrimidine, and oxazine derivatives.

The synthesis of the isothiocyanate starts from 2-cyano-3,3-diphenylprop-2-enoyl chloride, which is treated with ammonium (B1175870) thiocyanate. The resulting isothiocyanate can then be reacted with various nucleophiles to generate a library of heterocyclic compounds.

For instance, reaction with anthranilic acid in dry acetone (B3395972) yields a linear thiourea (B124793) adduct. This adduct can be cyclized in the presence of acetic anhydride (B1165640) to afford quinazoline derivatives.

Treatment of the isothiocyanate with aromatic amines such as aniline, p-toluidine, or p-anisidine in dry acetone does not yield the open-chain adducts but instead directly produces pyrimidine derivatives in good yields. Similarly, reaction with benzoyl hydrazine (B178648) also furnishes a pyrimidine derivative.

| Reactant | Product Type | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Anthranilic acid | Quinazoline derivative | 1. Acetone, reflux; 2. Acetic anhydride, 90°C | Good | |

| Aniline | Pyrimidine derivative | Acetone, reflux | Good | |

| p-Toluidine | Pyrimidine derivative | Acetone, reflux | Good | |

| p-Anisidine | Pyrimidine derivative | Acetone, reflux | Good | |

| Benzoyl hydrazine | Pyrimidine derivative | Acetone, reflux | Good |

Halogenation and Introduction of Fluorinated Moieties

The introduction of halogen atoms, particularly fluorine, into the molecular structure of (E)-2,3-diphenylprop-2-enal is a key strategy for modifying its electronic properties, reactivity, and potential biological activity. While specific literature on the direct halogenation of (E)-2,3-diphenylprop-2-enal is not extensively detailed, established methodologies for the halogenation and fluorination of α,β-unsaturated aldehydes and ketones provide a clear framework for the synthesis of its halogenated derivatives.

The reactivity of the double bond in (E)-2,3-diphenylprop-2-enal allows for electrophilic addition of halogens. For instance, bromination would be expected to proceed via the addition of bromine across the double bond to form a dibromo derivative, which could then undergo further reactions such as dehydrobromination to yield α- or β-halo-substituted analogues.

The synthesis of chlorinated derivatives is also a feasible derivatization pathway. While direct chlorination of (E)-2,3-diphenylprop-2-enal is not prominently reported, the existence of related compounds like (Z)-3-chloro-3-phenyl-prop-2-enal suggests that synthetic routes to chlorinated versions of the target molecule are accessible. These methods often involve the use of specific chlorinating agents that can control the regioselectivity of the halogenation.

The introduction of fluorine into organic molecules can significantly alter their properties, and several strategies are available for the fluorination of α,β-unsaturated carbonyl compounds. One approach involves the use of elemental fluorine in a solvent mixture containing an alcohol. This method proceeds via a syn-addition of fluorine across the double bond, followed by dehydrofluorination to yield the corresponding α-fluoro carbonyl derivative. researchgate.net

Another powerful method for introducing fluorine is through the use of electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. These reagents can be employed in various synthetic strategies, including the fluorination of silyl (B83357) dienol ethers derived from the parent α,β-unsaturated aldehyde. This approach allows for regioselective γ-fluorination. chemrxiv.orgresearchgate.net Furthermore, β-fluorinated aldehydes can be synthesized from allylic fluorides via a Wacker-type oxidation, presenting an indirect but effective route to fluorinated derivatives of (E)-2,3-diphenylprop-2-enal. nih.gov

The following tables provide representative data for the halogenation and fluorination of compounds structurally related to (E)-2,3-diphenylprop-2-enal, illustrating the general conditions and outcomes of these reactions.

Table 1: Representative Conditions for Halogenation of α,β-Unsaturated Carbonyl Compounds

| Halogenating Agent | Substrate Type | Product Type | Reference |

| Elemental Fluorine/MeOH | α,β-Unsaturated Ketone | α-Fluoro-α,β-unsaturated Ketone | researchgate.net |

| N-Bromosuccinimide (NBS) | α,β-Unsaturated Aldehyde | α-Bromo-α,β-unsaturated Aldehyde | General Method |

| Sulfuryl Chloride (SO₂Cl₂) | α,β-Unsaturated Aldehyde | α-Chloro-α,β-unsaturated Aldehyde | General Method |

This table presents generalized data for this class of compounds due to the absence of specific literature for (E)-2,3-diphenylprop-2-enal.

Table 2: Examples of Fluorination Reactions on α,β-Unsaturated Carbonyl Systems

| Reagent | Substrate Example | Product | Yield (%) | Reference |

| Selectfluor® | Silyl dienol ether of cyclohexenone | γ-Fluorocyclohexenone | 75 | researchgate.net |

| NFSI | Silyl dienol ether of acyclic enone | γ-Fluoroenone | 28-91 | chemrxiv.orgresearchgate.net |

| PdCl₂(PhCN)₂/CuCl₂/NaNO₂ | Allylic fluoride | β-Fluorinated aldehyde | High | nih.gov |

This table provides data from analogous compounds to illustrate the outcomes of fluorination reactions on related molecular scaffolds.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Conformational Analysis in Diphenylpropenal Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Methodologies)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules like (E)-2,3-diphenylprop-2-enal in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR methods are employed to obtain a complete assignment of proton (¹H) and carbon (¹³C) signals, which in turn provides information about the electronic environment, connectivity, and stereochemistry of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of an α,β-unsaturated aldehyde, the aldehydic proton is the most deshielded, appearing at a characteristic downfield chemical shift. For (E)-2,3-diphenylprop-2-enal, the aldehydic proton is expected to resonate in the range of 9.5-10.5 ppm. The protons of the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The vinyl proton, being part of the conjugated system, is also expected to be in the aromatic region. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and is expected to appear in the range of 190-200 ppm. The carbons of the two phenyl rings and the vinylic carbons will resonate in the 120-150 ppm region. The specific chemical shifts are influenced by the substitution pattern and the electronic effects within the molecule.

2D NMR Methodologies: To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For instance, it could show correlations between the vinyl proton and the protons on the adjacent phenyl ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

Conformational Analysis: The conformation of (E)-2,3-diphenylprop-2-enal in solution can be investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy). NOE correlations are observed between protons that are close in space, irrespective of their bonding connectivity. By analyzing the NOESY spectrum, it is possible to determine the relative orientation of the two phenyl rings with respect to the propenal backbone, providing insights into the preferred conformation of the molecule in solution.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |

| Aldehydic H | 9.5 - 10.5 | Singlet | -CHO |

| Aromatic H | 7.0 - 8.0 | Multiplet | Phenyl H's |

| Vinylic H | 7.0 - 8.0 | Singlet | C=CH- |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |

| Carbonyl C | 190 - 200 | -CHO |

| Aromatic/Vinylic C | 120 - 150 | Phenyl & C=C |

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of (E)-2,3-diphenylprop-2-enal, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For (E)-2,3-diphenylprop-2-enal (C₁₅H₁₂O), the expected molecular weight is approximately 208.26 g/mol . The presence of a prominent molecular ion peak at m/z 208 would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to determine the elemental composition with high accuracy.

Fragmentation Analysis: Under the high-energy conditions of EI-MS, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable structural information. For α,β-unsaturated aldehydes with aromatic substituents, characteristic fragmentation pathways are often observed.

A plausible fragmentation pattern for (E)-2,3-diphenylprop-2-enal could involve:

Loss of the formyl radical (-CHO): This would result in a fragment ion at [M-29]⁺.

Loss of a hydrogen atom: This would lead to a fragment at [M-1]⁺.

Cleavage of the phenyl groups: Fragmentation could lead to the formation of a phenyl cation (C₆H₅⁺) at m/z 77 or a substituted phenyl-containing fragment.

Rearrangement reactions: The conjugated system may promote complex rearrangement reactions leading to characteristic fragment ions. For instance, the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 is a common feature in the mass spectra of compounds containing a benzyl (B1604629) moiety.

The relative abundance of these fragment ions provides a unique fingerprint for the molecule that can be used for its identification.

| Fragment Ion (Predicted) | m/z | Possible Identity |

| [M]⁺ | 208 | Molecular Ion |

| [M-1]⁺ | 207 | Loss of H |

| [M-29]⁺ | 179 | Loss of CHO |

| [C₇H₇]⁺ | 91 | Tropylium Ion |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

For (E)-2,3-diphenylprop-2-enal, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups:

C=O Stretch (Aldehyde): A strong and sharp absorption band is expected in the region of 1680-1710 cm⁻¹. The conjugation with the C=C double bond typically lowers the frequency of the C=O stretch compared to a saturated aldehyde.

C=C Stretch (Alkene): A medium intensity band for the C=C double bond of the propenal system is expected around 1600-1640 cm⁻¹.

C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2720 cm⁻¹ and 2820 cm⁻¹ due to the C-H stretching vibration of the aldehyde group.

=C-H Stretch (Aromatic and Alkene): Absorption bands for the C-H stretching of the aromatic rings and the vinyl group are expected just above 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorption bands for the C=C stretching vibrations within the phenyl rings typically appear in the region of 1450-1600 cm⁻¹.

=C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the substituted phenyl rings will give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹), which can provide information about the substitution pattern of the rings.

The combination of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the α,β-unsaturated aldehyde functionality and the aromatic rings in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Aldehyde, conjugated) | 1680 - 1710 | Strong |

| C=C (Alkene) | 1600 - 1640 | Medium |

| C-H (Aldehyde) | ~2720 & ~2820 | Weak to Medium |

| =C-H (Aromatic/Alkene) | > 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

Theoretical and Computational Chemistry Approaches in the Study of E 2,3 Diphenylprop 2 Enal

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. Geometry optimization of (E)-2,3-diphenylprop-2-enal using DFT, commonly with functionals like B3LYP and basis sets such as 6-311G(d), is the first step in understanding its intrinsic properties. umt.edu.my These calculations aim to find the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

For molecules with conjugated systems and bulky substituents like (E)-2,3-diphenylprop-2-enal, DFT calculations can reveal the extent of planarity and the steric interactions between the phenyl rings and the propenal backbone. The optimized geometry is crucial for subsequent calculations of other molecular properties, including vibrational frequencies and electronic transitions.

The electronic structure, also elucidated by DFT, provides a map of the electron distribution within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly insightful. In a related compound, benzyl (B1604629) 3-[(E,E)-3-phenylprop-2-enylidene]dithiocarbazate, DFT calculations showed that the HOMO and LUMO were primarily located on the cinnamaldehyde (B126680) moiety, which is structurally analogous to (E)-2,3-diphenylprop-2-enal. umt.edu.my This localization of frontier orbitals is critical in determining the molecule's reactivity, as the HOMO is associated with the ability to donate electrons and the LUMO with the ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. umt.edu.my

Quantum Mechanical (QM) Approaches for Conformational and Stereochemical Analysis

The presence of rotatable single bonds in (E)-2,3-diphenylprop-2-enal allows for the existence of different conformers. Quantum mechanical (QM) methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and the energy barriers that separate them. chemrxiv.orgnih.gov This conformational analysis is vital for understanding how the molecule's shape influences its properties and reactivity.

For (E)-2,3-diphenylprop-2-enal, the key rotational degrees of freedom are around the C-C bonds connecting the phenyl groups to the propenal framework. By systematically rotating these bonds and calculating the energy at each step, a potential energy profile can be constructed. This allows for the identification of the most stable conformer(s) and any higher-energy local minima. The relative energies of these conformers, determined by QM calculations, indicate their population distribution at a given temperature.

Stereochemical analysis, particularly of the (E)-configuration of the double bond, is also confirmed and rationalized through QM calculations. The energy difference between the (E) and (Z) isomers can be computed to determine their relative stabilities. For the analogous compound benzyl 3-[(E,E)-3-phenylprop-2-enylidene]dithiocarbazate, both cis-trans and trans-cis conformations were investigated using DFT to determine the more stable configuration. umt.edu.my Such studies provide a theoretical basis for the observed stereochemistry of the molecule.

Computational Prediction of Quantum Chemical Reactivity Descriptors (e.g., Conceptual DFT)

Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule through a set of descriptors derived from its electronic structure. mdpi.comscielo.org.mxjmcs.org.mx These descriptors offer a quantitative measure of a molecule's propensity to participate in chemical reactions. Key global reactivity descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity (N): Describes the electron-donating ability of a molecule.

These parameters are typically calculated from the energies of the HOMO and LUMO. A smaller HOMO-LUMO gap generally corresponds to a lower hardness and higher reactivity.

The following table illustrates typical quantum chemical reactivity descriptors that can be calculated for a molecule like (E)-2,3-diphenylprop-2-enal, based on general principles of CDFT.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = ELUMO - EHOMO | Resistance to charge transfer. |

| Electrophilicity (ω) | ω = μ2 / (2η) | Global electrophilic nature of the molecule. |

| Nucleophilicity (N) | N = EHOMO(Nu) - EHOMO(TCE) | Nucleophilic character relative to a reference. |

Note: TCE (tetracyanoethylene) is a common reference for the nucleophilicity scale.

By calculating these descriptors for (E)-2,3-diphenylprop-2-enal, its reactivity in various chemical transformations can be predicted and rationalized. For instance, a high electrophilicity index would suggest that it is a good candidate for reactions with nucleophiles.

Electronic Structure and Intramolecular Charge Transfer Characteristics

The electronic structure of (E)-2,3-diphenylprop-2-enal, with its extended π-system encompassing the phenyl rings and the propenal group, gives rise to interesting electronic properties, including the potential for intramolecular charge transfer (ICT). semanticscholar.orgnih.gov ICT refers to the photoinduced transfer of an electron from a donor part of a molecule to an acceptor part.

In (E)-2,3-diphenylprop-2-enal, the phenyl groups can act as electron-donating or withdrawing groups depending on their substitution, and the propenal moiety acts as an electron-accepting group. Computational methods, particularly Time-Dependent DFT (TD-DFT), can be used to study the excited states of the molecule and characterize their electronic nature. semanticscholar.org

Analysis of the electron density distribution in the ground and excited states can reveal the extent of charge transfer upon photoexcitation. A significant shift in electron density from one part of the molecule to another in the excited state is a hallmark of ICT. This phenomenon is crucial in understanding the photophysical properties of the molecule, such as its fluorescence behavior, and is important for applications in materials science, for example, in the design of organic light-emitting diodes (OLEDs). nih.gov

Computational Mechanistic Studies and Reaction Pathway Prediction (e.g., NHC-catalyzed cycloadditions)

(E)-2,3-diphenylprop-2-enal, as an α,β-unsaturated aldehyde, is a versatile substrate in organic synthesis, particularly in reactions catalyzed by N-heterocyclic carbenes (NHCs). researchgate.netrsc.orgrsc.org DFT calculations are an invaluable tool for elucidating the detailed mechanisms of these complex reactions, allowing for the mapping of reaction pathways, the identification of intermediates and transition states, and the rationalization of observed stereoselectivities. researchgate.netrsc.org

In a typical NHC-catalyzed reaction, the carbene adds to the aldehyde carbon of the enal, leading to the formation of a Breslow intermediate. This key intermediate can then undergo various transformations, leading to a diverse range of products. Computational studies can model the entire catalytic cycle, providing the relative energies of all stationary points along the reaction coordinate.

For example, in NHC-catalyzed cycloaddition reactions, DFT can be used to investigate the following aspects:

The initial nucleophilic attack of the NHC on the enal.

The formation and stability of the Breslow intermediate.

The subsequent steps, such as proton transfers or additions to other reactants.

The energies of the transition states for the key bond-forming steps, which determine the reaction rate and stereochemical outcome. rsc.org

The final product formation and catalyst regeneration.

By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. Furthermore, distortion/interaction analysis of the transition states can provide insights into the origins of stereoselectivity, explaining why one stereoisomer is formed preferentially over others. researchgate.net

Advanced Research Applications of E 2,3 Diphenylprop 2 Enal in Organic Synthesis and Materials Science

Utilization as a Versatile Synthon and Building Block in Complex Molecule Synthesis

The reactivity of the α,β-unsaturated aldehyde moiety in (E)-2,3-diphenylprop-2-enal makes it a valuable and versatile building block, or synthon, in the synthesis of complex organic molecules. Its electrophilic nature at the β-carbon and the aldehyde carbon allows for a variety of chemical transformations, enabling the construction of diverse molecular skeletons.

Key to its utility is its participation in a range of carbon-carbon bond-forming reactions. For instance, it can readily undergo Michael addition reactions , where a nucleophile adds to the β-position of the double bond. This reaction is fundamental in organic synthesis for the formation of new single bonds in an atom-economical fashion. The resulting enolate intermediate can then be trapped by various electrophiles, further increasing the molecular complexity in a single pot. While specific examples detailing the use of organolithium reagents with (E)-2,3-diphenylprop-2-enal are not prevalent in readily available literature, the general reactivity of α,β-unsaturated aldehydes suggests its potential in such transformations. The stabilization of the intermediate carbanion through the diphenyl structure could facilitate subsequent reactions with electrophiles.

Furthermore, (E)-2,3-diphenylprop-2-enal can act as a dienophile in Diels-Alder reactions , a powerful [4+2] cycloaddition for the formation of six-membered rings. This capability allows for the stereocontrolled synthesis of complex carbocyclic frameworks, which are common motifs in natural products and biologically active molecules.

The aldehyde functionality also provides a handle for numerous other transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, further expanding the repertoire of molecules that can be accessed from this versatile starting material. The strategic application of (E)-2,3-diphenylprop-2-enal as a synthon facilitates the efficient construction of intricate molecular architectures, underscoring its importance in modern organic synthesis.

Role in the Development of Functional Organic Materials

The unique electronic and structural features of (E)-2,3-diphenylprop-2-enal, particularly its conjugated π-system, make it an attractive candidate for the development of functional organic materials with tailored optical and electronic properties.

Exploration in Photonic Devices and Photo-responsive Systems

The extended π-conjugation arising from the two phenyl rings and the propenal backbone in (E)-2,3-diphenylprop-2-enal suggests its potential for applications in photonic devices . Materials with extensive π-systems often exhibit interesting photophysical properties, such as strong absorption and emission of light, which are crucial for the functioning of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of chromophores, the light-absorbing parts of molecules, is a key area of research in this field. While direct utilization of (E)-2,3-diphenylprop-2-enal in commercial photonic devices is not yet widely documented, its structural motif serves as a valuable starting point for the design and synthesis of novel organic semiconductors.

Moreover, the double bond in the propenal structure introduces the possibility of creating photo-responsive systems . The cis-trans isomerization of the double bond upon exposure to light can lead to significant changes in the molecule's shape and electronic properties. This photoisomerization can be harnessed to create molecular switches and photosensitive materials. Although specific research on the photo-responsive behavior of (E)-2,3-diphenylprop-2-enal itself is limited, the fundamental principle of photoisomerization in similar conjugated systems is a well-established concept in the design of smart materials.

Strategic Precursor in Agrochemical and Pharmaceutical Intermediate Development

The structural framework of (E)-2,3-diphenylprop-2-enal holds promise as a strategic precursor for the synthesis of intermediates used in the agrochemical and pharmaceutical industries. Its reactive sites allow for the introduction of various functional groups, leading to the generation of diverse molecular libraries for biological screening.

In the realm of agrochemicals , this compound can serve as a starting material for the synthesis of novel insecticides and fungicides. For example, the core structure of pyrethroid insecticides , a major class of synthetic insecticides, often contains a cyclopropane (B1198618) ring. While not a direct precursor in established industrial syntheses, the double bond in (E)-2,3-diphenylprop-2-enal could potentially be functionalized to construct such a ring system through reactions like cyclopropanation. The synthesis of pyrethroids typically involves the esterification of a suitable acid and alcohol. The structural elements of (E)-2,3-diphenylprop-2-enal could be modified to create analogues of these components. Furthermore, the development of new fungicidal compounds is an ongoing area of research, and the versatile reactivity of this aldehyde could be exploited to synthesize novel heterocyclic compounds with potential antifungal activity.

Q & A

Q. What are the optimal synthetic routes for (E)-2,3-diphenylprop-2-enal, and how can stereoselectivity be ensured?

The Claisen-Schmidt condensation between benzaldehyde derivatives and acetophenone is a common method. To maximize the (E)-isomer yield, use base catalysts like NaOH in ethanol under reflux, as steric hindrance favors the trans-configuration. Monitor reaction progress via TLC and purify via recrystallization (e.g., ethanol/water mixtures) to isolate the (E)-isomer .

Q. Which spectroscopic techniques are most reliable for characterizing (E)-2,3-diphenylprop-2-enal?

Combine - and -NMR to confirm the α,β-unsaturated carbonyl structure (e.g., downfield shifts for the enal proton at δ 9.5–10.0 ppm). IR spectroscopy identifies the conjugated carbonyl stretch (~1660–1680 cm). X-ray crystallography (refined via SHELXL) provides definitive stereochemical proof .

Q. How can solvent polarity influence the reactivity of (E)-2,3-diphenylprop-2-enal in Diels-Alder reactions?

Polar aprotic solvents (e.g., DMF) stabilize the electron-deficient dienophile, accelerating cycloaddition. Nonpolar solvents favor slower but more stereoselective reactions. Solvent choice should align with the desired balance between reaction rate and product purity .

Advanced Research Questions

Q. How do discrepancies arise between computational (DFT) and experimental bond-length data for (E)-2,3-diphenylprop-2-enal?